Sildenafil mesylate Sildenafil mesylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20744041
InChI: InChI=1S/C22H30N6O4S.CH4O3S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;1-5(2,3)4/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);1H3,(H,2,3,4)
SMILES: CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.CS(=O)(=O)O
Molecular Formula: C23H34N6O7S2
Molecular Weight: 570.7 g/mol

Sildenafil mesylate

CAS No.:

Cat. No.: VC20744041

Molecular Formula: C23H34N6O7S2

Molecular Weight: 570.7 g/mol

* For research use only. Not for human or veterinary use.

Sildenafil mesylate -

Molecular Formula C23H34N6O7S2
Molecular Weight 570.7 g/mol
IUPAC Name 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid
Standard InChI InChI=1S/C22H30N6O4S.CH4O3S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;1-5(2,3)4/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);1H3,(H,2,3,4)
Standard InChI Key WEWNUXJEVSROFW-UHFFFAOYSA-N
Isomeric SMILES CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.CS(=O)(=O)O
SMILES CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.CS(=O)(=O)O
Canonical SMILES CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.CS(=O)(=O)O

Chemical Structure and Properties

Molecular Composition

Sildenafil mesylate is a salt form composed of sildenafil and methanesulfonic acid. It has the molecular formula C₂₃H₃₄N₆O₇S₂ and a molecular weight of 570.7 g/mol . The compound represents a specific formulation of sildenafil, the active pharmaceutical ingredient known for its vasodilatory effects through PDE5 inhibition.

Structural Characteristics

The chemical structure of sildenafil mesylate consists of the parent sildenafil molecule (5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one) joined with methanesulfonic acid . This chemical configuration contributes to the compound's distinctive physicochemical properties, potentially affecting its solubility, stability, and bioavailability compared to other salt forms.

Chemical Identifiers

Sildenafil mesylate is identified by several systematic names and registry numbers including:

Identifier TypeValue
CAS Number1308285-21-3, 252959-28-7
PubChem CID135425271
SynonymsSildenafil (Mesylate), 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid
Parent CompoundSildenafil (CID 135398744)
Component CompoundsSildenafil, Methanesulfonic Acid (CID 6395)

Pharmacological Profile

Mechanism of Action

Like its parent compound, sildenafil mesylate functions as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) . By inhibiting PDE5, sildenafil mesylate enhances nitric oxide (NO)-mediated relaxation of smooth muscle tissue by preventing the breakdown of cGMP . This mechanism leads to increased vasodilation in tissues with high PDE5 concentrations, including the corpus cavernosum and pulmonary vasculature.

Absorption and Distribution

Sildenafil demonstrates rapid oral absorption with an absolute bioavailability of approximately 40% . Peak plasma concentrations typically occur within 30-120 minutes (median 60 minutes) after oral administration in the fasted state . The compound has a mean steady-state volume of distribution of approximately 105 L, indicating significant tissue distribution .

Metabolism

Sildenafil is primarily metabolized by hepatic microsomal isoenzymes, predominantly cytochrome P450 3A4 (major pathway) and 2C9 (minor pathway) . The primary metabolite is an N-desmethyl derivative that retains approximately 50% of the parent compound's potency for PDE5 inhibition . This metabolite accounts for approximately 20% of sildenafil's pharmacological effects due to its lower plasma concentration (about 40% of sildenafil levels) .

Elimination

Both sildenafil and its active metabolite have terminal half-lives of approximately 4 hours . The compound is excreted primarily as metabolites, with about 80% eliminated in feces and 13% in urine .

Therapeutic Applications

Erectile Dysfunction

As a PDE5 inhibitor, sildenafil mesylate would be expected to demonstrate efficacy in the treatment of erectile dysfunction similar to sildenafil citrate, which has established effectiveness across various patient populations, including:

  • Patients with bilateral nerve-sparing radical prostatectomy (76% response rate)

  • Individuals with ischemic heart disease receiving concomitant cardiovascular medications

  • Patients with hypertension on antihypertensive medications

  • Individuals with renal failure on chronic dialysis (though lower doses and extended intervals between treatments are typically required)

  • Patients who have undergone renal transplantation

  • Individuals with spinal cord injuries

  • Patients with depression being treated with selective serotonin reuptake inhibitors (SSRIs)

Additional Therapeutic Applications

Recent umbrella reviews have investigated sildenafil's potential applications beyond the urogenital system, identifying 33 significant therapeutic outcomes across various disease states . The specific efficacy of sildenafil mesylate in these alternative applications would require dedicated clinical investigation.

Research Limitations and Future Directions

Current Knowledge Gaps

The available research on sildenafil mesylate specifically (as opposed to sildenafil in general) presents several limitations:

  • Limited direct clinical trials with the mesylate salt form

  • Insufficient comparative studies between different sildenafil salt forms

  • Incomplete characterization of the mesylate salt's unique pharmacokinetic profile

Future Research Opportunities

Future investigations of sildenafil mesylate might productively focus on:

  • Direct comparative bioequivalence studies with sildenafil citrate

  • Evaluation of potential advantages in stability, manufacturing, or patient-specific applications

  • Assessment of efficacy in expanded therapeutic areas where PDE5 inhibition may provide clinical benefit

  • Development of novel formulations leveraging the mesylate salt's physicochemical properties

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator